(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
Overview
Description
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid is a complex heterocyclic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is part of the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazine family, which are known for their bioactive properties.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The affected pathways primarily involve cellular growth and migration. By inhibiting c-Met kinase, the compound disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cellular proliferation and migration, which can help to limit the spread of cancer cells .
Pharmacokinetics
Given its potent inhibitory activity against c-met kinase, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The molecular and cellular effects of the compound’s action primarily involve the inhibition of cellular growth and migration .
Biochemical Analysis
Biochemical Properties
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with c-Met kinase, an enzyme that is crucial in various cellular processes such as growth, survival, and metastasis of cancer cells . The interaction between this compound and c-Met kinase is characterized by its ability to bind to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-proliferative effects . It influences cell function by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis. Additionally, this compound has been observed to alter gene expression patterns, particularly those involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity by binding to its active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biological activities and can influence the overall efficacy and toxicity of the compound. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization within cells can influence its activity and effectiveness, as it needs to reach its target sites to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these compartments. The presence of the compound in the nucleus suggests that it may interact with nuclear biomolecules, such as DNA and transcription factors, to regulate gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid typically involves multi-step processes starting from simpler precursors One common approach begins with the construction of the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazine core through cyclization reactions
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial. Catalysts may also be employed to increase yield and selectivity. Methods such as continuous flow synthesis could be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, potentially using reagents such as sodium borohydride, can modify the oxo group within the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the nitrogen atoms within the triazolo and pyrazine rings.
Common Reagents and Conditions
Reagents such as acetic anhydride for acetylation, hydrochloric acid for hydrolysis, and various organic solvents (e.g., ethanol, dimethyl sulfoxide) are commonly used in these reactions.
Major Products
Depending on the reaction conditions, derivatives of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid with modified functional groups (e.g., hydroxyl, amino) can be produced.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and ligands.
Biology: : Investigated for its bioactive properties, such as anti-inflammatory, antibacterial, and anticancer activities.
Medicine: : Potential therapeutic applications are being explored, particularly as enzyme inhibitors or modulators of biological pathways.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.
Comparison with Similar Compounds
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid stands out due to its unique triazolo-pyrazine fused ring system, which imparts distinct electronic and steric properties.
Similar Compounds
Pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazine: : Lacks the acetic acid and methyl groups but shares the core structure.
6-Oxopyrazino[2,3-d]pyrimidines: : Another class of compounds with a similar fused-ring system but differing in functional groups and biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: : Compounds with a triazolo ring fused to a thiadiazine ring, exhibiting different chemical reactivity and applications.
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Properties
IUPAC Name |
2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6-13-14-10-11(19)15(5-8(17)18)7-3-2-4-12-9(7)16(6)10/h2-4H,5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLZPYOQJGPPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC=N3)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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